molecular formula C14H9N9O3 B10927842 2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10927842
M. Wt: 351.28 g/mol
InChI Key: BGUXWLQXUXCVEL-UHFFFAOYSA-N
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Description

2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that features multiple fused rings, including pyrazole, furan, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: The furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Halogenated derivatives: Formed from substitution reactions on the furan or pyrazole rings.

Scientific Research Applications

2-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes involved in cellular processes. The nitro group plays a crucial role in its activity, often participating in redox reactions that modulate enzyme function. The molecular targets include kinases and other regulatory proteins involved in cell proliferation and apoptosis .

Properties

Molecular Formula

C14H9N9O3

Molecular Weight

351.28 g/mol

IUPAC Name

4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H9N9O3/c24-23(25)8-3-17-21(5-8)6-9-1-2-11(26-9)13-18-14-10-4-16-19-12(10)15-7-22(14)20-13/h1-5,7H,6H2,(H,16,19)

InChI Key

BGUXWLQXUXCVEL-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)CN5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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